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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033

(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal
chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic
agents. Its unique structural features, comprising a pyridine ring substituted with both a
nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for
synthesizing complex molecules with significant biological activity. This technical guide delves
into the synthesis, properties, and extensive applications of (6-aminopyridin-2-yl)methanol,
with a particular focus on its role in the design of kinase inhibitors for various disease
indications.

Physicochemical Properties

(6-Aminopyridin-2-yl)methanol is a solid at room temperature with a molecular weight of
124.14 g/mol . It is essential to handle this compound with care, as it is classified as an irritant
and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert
atmosphere at 2-8°C is recommended to maintain its stability.
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Property Value Reference
IUPAC Name (6-aminopyridin-2-yl)methanol

Molecular Formula CeHsN20

Molecular Weight 124.14 g/mol

CAS Number 79651-64-2

Physical Form Solid

Keep in dark place, inert
Storage
atmosphere, 2-8°C

Synthesis of the Core Scaffold

The synthesis of (6-aminopyridin-2-yl)methanol can be achieved through various synthetic
routes. One common and efficient method involves the reduction of a corresponding ester,
such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-
aminopicolinate

This protocol details the reduction of methyl 6-aminopicolinate to (6-aminopyridin-2-
yl)methanol using lithium aluminum hydride (LiAlH4), a potent reducing agent.

Materials:

Methyl 6-aminopicolinate

Lithium aluminum hydride (LiAlH4)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Sodium sulfate (Na2S0a)

Water
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e 15% Sodium hydroxide (NaOH) solution
» Nitrogen or Argon gas supply

o Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping
funnel, etc.)

Procedure:

e Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser,
and a nitrogen inlet is flushed with nitrogen.

o Reagent Preparation: A suspension of LiAlHa (1.5 equivalents) in anhydrous THF is prepared
in the flask and cooled to 0°C using an ice bath.

» Addition of Ester: A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is
added dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0°C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC)
indicates the complete consumption of the starting material.

e Quenching: The reaction mixture is cooled to 0°C and cautiously quenched by the sequential
dropwise addition of water, followed by 15% NaOH solution, and then more water. This
should be done with extreme care to control the evolution of hydrogen gas.

e Workup: The resulting slurry is stirred at room temperature for 30 minutes and then filtered.
The filter cake is washed thoroughly with diethyl ether.

« |solation: The combined organic filtrates are dried over anhydrous Na=SOs, filtered, and the
solvent is removed under reduced pressure to yield the crude product.

 Purification: The crude (6-aminopyridin-2-yl)methanol can be purified by column
chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery
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The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to
form key interactions with biological targets, particularly the hinge region of kinases. The (6-
aminopyridin-2-yl)methanol building block provides a strategic starting point for the synthesis
of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group
and the hydroxyl group serve as versatile handles for further chemical modifications, such as
N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations

The versatility of (6-aminopyridin-2-yl)methanol is demonstrated through its utility in various
synthetic transformations, enabling the construction of diverse chemical libraries for drug
discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc)
group to prevent its interference in subsequent reactions. This is typically achieved by reacting
(6-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate (Bocz0) in the presence of a
base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through
palladium-catalyzed cross-coupling reactions. For these reactions, the (6-aminopyridin-2-
yl)methanol scaffold would first need to be halogenated. The resulting halo-pyridine derivative
can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal
alkynes to introduce a variety of substituents, expanding the chemical diversity of the
synthesized compounds.

Workflow for Derivative Synthesis

« To cite this document: BenchChem. [(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in
Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113033#6-aminopyridin-2-yl-methanol-as-a-building-
block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b113033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

